![molecular formula C18H20N2O2 B5213340 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mechanism of Action
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor at the glutamate binding site and prevents the binding of glutamate, thereby blocking the excitatory signal transmission. This results in a decrease in the activity of the postsynaptic neuron and a reduction in synaptic plasticity.
Biochemical and Physiological Effects
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can block synaptic transmission and reduce the frequency and amplitude of excitatory postsynaptic currents. In vivo studies have shown that 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can impair learning and memory, reduce seizure activity, and protect against excitotoxicity-induced neuronal damage.
Advantages and Limitations for Lab Experiments
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a highly selective and potent antagonist of the AMPA receptor subtype, making it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. However, it is important to note that 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not selective for AMPA receptors and can also block kainate receptors at higher concentrations. Additionally, 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness for long-term studies.
Future Directions
There are several future directions for the use of 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in scientific research. One area of interest is the investigation of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more selective and potent glutamate receptor antagonists for use in scientific research and potentially as therapeutic agents for neurological and psychiatric disorders. Finally, the use of 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in combination with other drugs or treatments to enhance its efficacy and reduce its limitations warrants further investigation.
Synthesis Methods
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dichloroquinoxaline with cyclohexene in the presence of a palladium catalyst to yield 2,3-bis(3-cyclohexen-1-yl)quinoxaline. This intermediate is then treated with nitric acid to introduce the nitro group at the 8-position, followed by reduction with sodium dithionite to obtain 4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline.
Scientific Research Applications
4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in a wide range of functions including learning and memory, synaptic plasticity, and neuronal development. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders such as epilepsy, Alzheimer's disease, and depression.
properties
IUPAC Name |
4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)13-9-10-17-16(11-13)14-7-4-8-15(14)18(19-17)12-5-2-1-3-6-12/h1-2,4,7,9-12,14-15,18-19H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQAEYPVJUSPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohex-3-en-1-yl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-(2-pyrimidinyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5213259.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
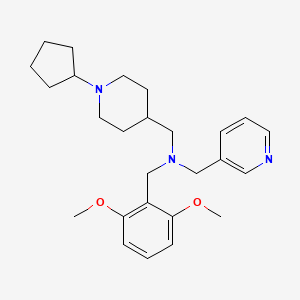
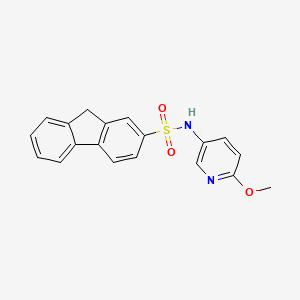
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
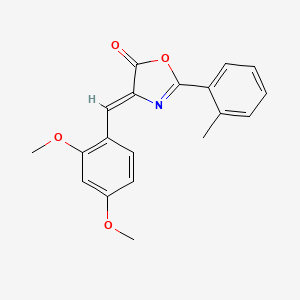
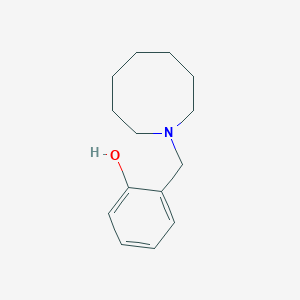
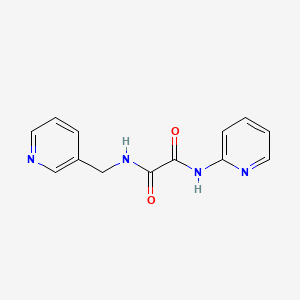
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5213337.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)